Emtricitabine is a synthetic nucleoside analog of cytidine. [] It is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) with activity against human immunodeficiency virus type 1 (HIV-1). [, ] Emtricitabine is often used in combination with other antiretroviral drugs, such as tenofovir disoproxil fumarate and efavirenz, for the treatment of HIV-1 infection. [, , ] It is also active against hepatitis B virus (HBV). []
Related Compounds
Lamivudine
Compound Description: Lamivudine is a synthetic nucleoside analog of cytidine. Similar to Emtricitabine, it is phosphorylated by cellular enzymes to form lamivudine 5′-triphosphate. It inhibits the activity of the HIV-1 reverse transcriptase (RT) by competing with the natural substrate deoxycytidine 5′-triphosphate and by being incorporated into nascent viral DNA, which results in chain termination .
Relevance: Lamivudine is structurally very similar to Emtricitabine, both are cytidine analogs and nucleoside reverse transcriptase inhibitors (NRTIs). They share a similar mechanism of action, but Emtricitabine generally demonstrates greater virological efficacy, durability of response, and tolerability . Both compounds can select for the M184V/I resistance mutation, but Emtricitabine appears to delay this selection compared to Lamivudine .
Tenofovir Disoproxil Fumarate
Compound Description: Tenofovir Disoproxil Fumarate is an acyclic nucleoside phosphonate diester analog of adenosine monophosphate . It requires initial diester hydrolysis to be converted to Tenofovir and subsequent phosphorylation by cellular enzymes to form tenofovir diphosphate. Tenofovir diphosphate inhibits the activity of HIV-1 RT by competing with the natural substrate deoxyadenosine 5′-triphosphate and, after incorporation into DNA, by DNA chain termination .
Relevance: Tenofovir Disoproxil Fumarate is often used in combination with Emtricitabine as part of HIV treatment regimens. The two drugs exhibit synergistic activity, enhancing each other's antiviral effects . This combination is often preferred due to its efficacy, convenience of once-daily dosing, and good tolerability profile .
Efavirenz
Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds non-competitively to an active site of the reverse transcriptase molecule . Reverse transcriptase directs the polymerization of DNA from viral RNA, and NNRTIs like Efavirenz inhibit this polymerization by altering the position of critical amino acids within the catalytic site .
Abacavir
Compound Description: Abacavir is a guanosine analog that acts as an NRTI . Like Emtricitabine, it is phosphorylated intracellularly and then competes with the natural substrate deoxyguanosine triphosphate for incorporation into the viral DNA chain, causing termination .
Relevance: Abacavir, often used in combination with Lamivudine, offers another NRTI backbone option for HIV treatment . While Emtricitabine and Tenofovir Disoproxil Fumarate are often preferred due to their efficacy and tolerability, Abacavir-containing regimens can be considered for patients who cannot tolerate or have contraindications to Emtricitabine or Tenofovir Disoproxil Fumarate .
Rilpivirine
Compound Description: Rilpivirine is a second-generation NNRTI that binds non-competitively to HIV-1 RT, inhibiting its activity and blocking viral replication .
Relevance: Rilpivirine is considered an alternative to Efavirenz, and is often used in combination with Emtricitabine and Tenofovir Disoproxil Fumarate . It offers a similar level of efficacy with a potentially more favorable lipid profile and fewer neuropsychiatric side effects compared to Efavirenz .
Tenofovir Alafenamide
Compound Description: Tenofovir Alafenamide is a newer prodrug of Tenofovir that, similar to Tenofovir Disoproxil Fumarate, requires intracellular conversion to its active form, Tenofovir diphosphate, to inhibit HIV-1 RT .
Relevance: Tenofovir Alafenamide is considered an alternative to Tenofovir Disoproxil Fumarate and can be used in combination with Emtricitabine in HIV treatment regimens . It offers similar efficacy but with potentially less impact on bone mineral density and kidney function compared to Tenofovir Disoproxil Fumarate .
Elvitegravir
Compound Description: Elvitegravir is an integrase strand transfer inhibitor (INSTI) that blocks HIV-1 replication by preventing the integration of viral DNA into the host cell genome .
Relevance: Elvitegravir is often coformulated with Cobicistat, Emtricitabine, and Tenofovir Alafenamide in a single-tablet regimen for HIV treatment . This combination provides a convenient option for patients due to the once-daily dosing and generally favorable safety profile .
Cobicistat
Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits CYP3A4, the enzyme responsible for metabolizing many HIV medications, including Elvitegravir . By inhibiting CYP3A4, Cobicistat increases Elvitegravir's plasma concentration and allows for once-daily dosing .
Relevance: Cobicistat plays a crucial role in facilitating the use of Elvitegravir in a once-daily single-tablet regimen that also includes Emtricitabine and Tenofovir Alafenamide . Without Cobicistat, Elvitegravir would require more frequent dosing due to its rapid metabolism by CYP3A4 .
Atazanavir
Compound Description: Atazanavir is a protease inhibitor (PI) that blocks the activity of HIV protease, an enzyme essential for the maturation of new virus particles .
Relevance: Atazanavir, boosted by Ritonavir, can be used as a third agent in combination with NRTIs, including Emtricitabine and Tenofovir Disoproxil Fumarate . This combination provides potent antiviral activity and can be an alternative to regimens containing Efavirenz, particularly in patients who experience neuropsychiatric side effects with Efavirenz .
Ritonavir
Compound Description: Ritonavir is a PI that is primarily used as a pharmacokinetic enhancer for other PIs, including Atazanavir . It inhibits CYP3A4, increasing the plasma concentration and prolonging the half-life of the co-administered PI .
Relevance: Ritonavir is commonly used to boost the levels of Atazanavir when used in combination with Emtricitabine and Tenofovir Disoproxil Fumarate . This boosting effect allows for lower doses of Atazanavir, potentially reducing side effects while maintaining efficacy .
Darunavir
Compound Description: Darunavir is another PI that inhibits HIV protease, preventing the maturation of new virus particles . It is typically boosted with Ritonavir to enhance its pharmacokinetic properties.
Relevance: Darunavir boosted with Ritonavir is often used in combination with either Raltegravir or Tenofovir Disoproxil Fumarate/Emtricitabine in first-line treatment of HIV . This regimen offers potent antiviral activity and provides alternative options for patients who cannot tolerate or have contraindications to other drug classes, such as NNRTIs.
Raltegravir
Compound Description: Raltegravir is an INSTI that blocks HIV replication by inhibiting the integration of viral DNA into the host cell genome .
Relevance: Raltegravir is often used in combination with Darunavir/Ritonavir as a first-line treatment option for HIV infection, providing a potent NRTI-sparing regimen . This combination offers an alternative to regimens containing Emtricitabine and Tenofovir Disoproxil Fumarate, especially for patients experiencing NRTI-related toxicities.
Zidovudine
Compound Description: Zidovudine is a thymidine analog and NRTI that was one of the first drugs approved for treating HIV . It is phosphorylated intracellularly and then incorporated into the growing viral DNA chain, causing chain termination .
Overview
Emtricitabine is an antiviral medication primarily used in the treatment of human immunodeficiency virus infection and is classified as a nucleoside reverse transcriptase inhibitor. Its chemical structure is characterized by the presence of a pyrimidine base linked to a 1,3-oxathiolane ring, making it effective in inhibiting viral replication. The compound is recognized for its role in antiretroviral therapy, particularly when combined with other antiretroviral agents.
Source and Classification
Emtricitabine is derived from the modification of naturally occurring nucleosides and belongs to the class of compounds known as nucleoside analogs. It is specifically classified under the category of antiviral agents, targeting retroviruses. The compound has been extensively studied and documented in various scientific literature, including patents and clinical studies that outline its synthesis and therapeutic applications.
Synthesis Analysis
Methods and Technical Details
The synthesis of emtricitabine involves several key steps that can vary based on the specific method employed. One notable approach includes:
Preparation of Intermediates: The synthesis often begins with the formation of a chiral auxiliary, such as 1-menthol, which is used to introduce stereochemistry into the final product.
Formation of the Oxathiolane Ring: The reaction typically involves the condensation of a pyrimidine derivative with a suitable precursor to form the oxathiolane structure.
Reduction Steps: A critical step in the synthesis involves the reduction of intermediates using reagents like sodium borohydride, which facilitates the formation of emtricitabine from its precursors.
Recent advancements have led to improved synthetic routes that enhance yield and purity, such as a single-step process that eliminates intermediate salt formations, thereby simplifying large-scale production .
Molecular Structure Analysis
Structure and Data
Emtricitabine has a molecular formula of C15H19F1N3O1S and features two chiral centers, specifically configured as 2R, 5S. The compound's structural representation includes:
Pyrimidine Base: Contributes to its nucleoside activity.
1,3-Oxathiolane Ring: Essential for its mechanism of action against viral replication.
The compound exhibits polymorphism, with different crystalline forms impacting its solubility and bioavailability .
Chemical Reactions Analysis
Reactions and Technical Details
Emtricitabine undergoes various chemical reactions during its synthesis and metabolism:
Reduction Reactions: The use of reducing agents such as sodium borohydride is crucial for converting intermediates into emtricitabine.
Acid-Base Reactions: Adjustments in pH during synthesis help isolate pure emtricitabine from reaction mixtures.
Crystallization Processes: Following synthesis, emtricitabine can be purified through crystallization techniques that exploit its solubility characteristics in different solvents .
Mechanism of Action
Process and Data
Emtricitabine functions by inhibiting reverse transcriptase, an enzyme critical for viral replication. The mechanism involves:
Incorporation into Viral DNA: Once inside an infected cell, emtricitabine is phosphorylated to its active triphosphate form.
Chain Termination: As a nucleoside analog, it competes with natural nucleotides for incorporation into viral DNA, leading to premature termination of the growing DNA chain.
This action effectively reduces viral load in patients undergoing treatment .
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Emtricitabine exhibits several notable physical and chemical properties:
Solubility: Highly soluble in aqueous solutions (greater than 100 mg/mL at pH 1.2 - 6.8), but practically insoluble in organic solvents like dichloromethane.
Stability: The compound is stable under normal storage conditions but sensitive to light and moisture.
Polymorphism: Emtricitabine exists in multiple crystalline forms, with form-1 being consistently produced by manufacturers .
Applications
Scientific Uses
Emtricitabine is primarily utilized in:
Antiretroviral Therapy: Used in combination therapies for treating human immunodeficiency virus infections.
Prodrug Development: Research has explored long-acting prodrugs of emtricitabine to enhance pharmacokinetics and reduce dosing frequency .
Clinical Studies: Ongoing research aims to evaluate its efficacy in various populations and potential uses beyond HIV treatment.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Potassium gluconate is a L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo. Potassium gluconate is a salt of [DB01345] and is classified as a food additive by the FDA. It is also used as a potassium supplement. Potassium is an essential nutrient. It is the most abundant cation in the intracellular fluid, where it plays a key role in maintaining cell function. In dietary supplements, potassium is often present as potassium chloride, but many other forms—including potassium citrate, phosphate, aspartate, bicarbonate, and **gluconate**—are also used. Potassium gluconate is believed to be more palatable and non-acidifying than potassium chloride (KCl).
Poziotinib Hydrochloride is the hydrochloride salt form of poziotinib, an orally bioavailable, quinazoline-based, irreversible pan-epidermal growth factor receptor (EGFR or HER) inhibitor, with potential antineoplastic activity. Upon oral administration, poziotinib inhibits EGFR (HER1 or ErbB1), HER2 and HER4, thereby inhibiting proliferation of tumor cells in which these receptors are overexpressed and/or mutated. EGFRs, cell surface receptor tyrosine kinases upregulated or mutated in a variety of cancer cell types, play key roles in cellular proliferation and survival.
PP121 is a pyrazolopyrimidine that is 1H-pyrazolo[3,4-d]pyrimidine which is substituted by a cyclopentyl, 1H-pyrrolo[2,3-b]pyridin-5-yl, and amino groups at positions 1, 3 and 4, respectively. It is a dual inhibitor of tyrosine and phosphoinositide kinases and exhibits anti-cancer properties. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, a tyrosine kinase inhibitor and an antineoplastic agent. It is a pyrazolopyrimidine, a pyrrolopyridine, a member of cyclopentanes and an aromatic amine.